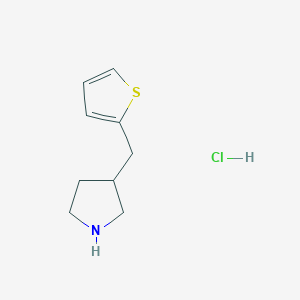

3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride

説明

特性

IUPAC Name |

3-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-2-9(11-5-1)6-8-3-4-10-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEBXNGWAYGDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of Pyrrolidine with Thiophen-2-ylmethyl Halides

A common approach involves the alkylation of pyrrolidine with a suitable thiophen-2-ylmethyl electrophile such as thiophen-2-ylmethyl chloride or bromide.

-

- Pyrrolidine (1 equiv)

- Thiophen-2-ylmethyl chloride or bromide (1.2–1.5 equiv)

- Base: typically an organic base such as triethylamine or inorganic bases like potassium carbonate

- Solvent: polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile

- Temperature: room temperature to reflux depending on reactivity

- Reaction time: 4–24 hours

-

- Nucleophilic substitution (SN2) where the nitrogen of pyrrolidine attacks the electrophilic carbon of the thiophen-2-ylmethyl halide, displacing the halide.

-

- The reaction is typically performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiophene ring.

- Use of anhydrous solvents and dry conditions improves yield and purity.

Alternative Synthetic Routes

Reductive Amination

-

- Pyrrolidine or its derivatives

- Thiophen-2-carboxaldehyde

-

- The aldehyde group of thiophen-2-carboxaldehyde is reacted with pyrrolidine under reductive amination conditions.

- Reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride are employed.

- Solvent: dichloromethane or methanol

- Mild acidic conditions may be used to facilitate imine formation.

-

- High selectivity and yields.

- Avoids the need for preformed halide electrophiles.

Conversion to Hydrochloride Salt

After the formation of 3-(Thiophen-2-ylmethyl)pyrrolidine, the free base is converted to the hydrochloride salt by treatment with hydrogen chloride.

-

- Dissolve the free base in an appropriate solvent such as ethereal hydrogen chloride or hydrochloric acid in an organic solvent.

- Stir at ambient temperature until precipitation of the hydrochloride salt.

- Filter and dry under vacuum.

-

- Hydrochloride salts are often more crystalline, stable, and easier to handle.

- Improved solubility in water and other polar solvents for downstream applications.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with halide | Pyrrolidine, thiophen-2-ylmethyl chloride/bromide | THF, DMF, or acetonitrile | RT to reflux, 4–24 h | 60–85 | Requires inert atmosphere, dry conditions |

| Reductive amination | Pyrrolidine, thiophen-2-carboxaldehyde, NaBH(OAc)3 | DCM, MeOH | Room temp, mild acid catalysis | 70–90 | High selectivity, avoids halide synthesis |

| Hydrochloride salt formation | Free base, HCl (gas or solution) | Ether or organic solvent | Ambient temperature | Quantitative | Improves stability and crystallinity |

化学反応の分析

Types of Reactions

3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

科学的研究の応用

3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

作用機序

The mechanism of action of 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Structural and Functional Analogues

The following compounds are structurally related to 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, differing primarily in substituents and their positions:

Table 1: Key Properties of Pyrrolidine Derivatives

Comparative Analysis of Substituent Effects

Thiophene vs. Phenyl/Trifluoromethyl Groups: The thiophene moiety in the target compound offers a balance of lipophilicity and polarizability due to sulfur’s lone pairs. Compared to phenoxy-substituted analogs (e.g., CAS 1220020-03-0), the thiophene group is less sterically demanding, which may improve binding kinetics in compact active sites .

The carboxylic acid in CAS 261896-35-9 enhances solubility but may restrict cell membrane permeability due to ionization at physiological pH .

Pharmacological Implications: Thiophene-containing compounds are often prioritized in dopamine or serotonin receptor modulators due to sulfur’s ability to engage in hydrogen bonding and cation-π interactions. This contrasts with trifluoromethyl-phenyl derivatives, which are common in kinase inhibitors or antiviral agents . The phenoxy-methyl analog (CAS 1220020-03-0) may serve as an intermediate in antihistamines or adrenergic drugs, leveraging its bulky substituent for selective receptor antagonism .

生物活性

3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention for its significant biological activities, particularly in the fields of neuroscience and pain management. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group, which is crucial for its biological activity. Its unique structural properties allow it to interact with various biological targets, influencing its pharmacological profile.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride | Pyrrolidine ring with thiophen-2-ylmethyl substitution | Potential anticonvulsant and antinociceptive effects |

Research indicates that 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride may exert its biological effects through modulation of voltage-gated sodium and calcium channels, which are critical in neuronal excitability. This modulation is particularly relevant in the context of anticonvulsant activity. The compound's ability to influence these channels suggests potential applications in treating epilepsy and other neurological disorders.

Anticonvulsant Properties

The anticonvulsant effect of this compound has been studied using various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. In these studies, 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride demonstrated significant efficacy in reducing seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy .

Antinociceptive Effects

In addition to its anticonvulsant properties, the compound has shown promise as an antinociceptive agent. Studies involving formalin-induced pain models have revealed that it can effectively reduce pain responses, suggesting its potential utility in pain management therapies .

Case Studies and Research Findings

- Anticonvulsant Evaluation : A study evaluated the compound's efficacy in acute seizure models. Results indicated a notable reduction in seizure activity, supporting its use as a candidate for further development in epilepsy treatments .

- Pain Management Studies : Research demonstrated that 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride significantly alleviated pain in animal models, showing its potential for treating chronic pain conditions.

- Toxicity Assessment : In vitro assays indicated no hepatotoxicity or neurocytotoxicity at high concentrations (up to 100 μM), which is promising for its safety profile in clinical applications .

Future Directions

The unique structural characteristics of 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride open avenues for further research into its pharmacological applications. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways involved in its biological activities.

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of the compound in human subjects.

- Development of Derivatives : Exploring modifications to enhance potency and selectivity for specific targets.

Q & A

Q. What are the recommended synthetic routes for 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer :

- Nucleophilic Substitution : Start with pyrrolidine derivatives and thiophene-containing electrophiles. Optimize solvent polarity (e.g., DMF for high dielectric constant) and temperature (60–80°C) to favor SN2 mechanisms .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Yield Enhancement : Apply Design of Experiments (DoE) to test variables (e.g., molar ratios, catalysts like Pd/C). Use fractional factorial designs to minimize trial runs while maximizing data resolution .

Q. How should researchers characterize the structural and chemical stability of this compound under varying storage conditions?

Methodological Answer :

- Structural Confirmation : Use -NMR (DMSO-d6, 400 MHz) to verify thiophene-pyrrolidine linkage. Compare experimental spectra with computational predictions (DFT/B3LYP/6-31G**) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., thiophene oxidation). Use Arrhenius modeling to predict shelf life .

- Hygroscopicity : Measure mass changes under controlled humidity (dynamic vapor sorption) to assess moisture sensitivity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data for this compound’s receptor-binding affinity?

Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., GPCRs). Cross-validate with experimental IC50 values from radioligand assays. Address outliers by adjusting force field parameters (e.g., AMBER vs. CHARMM) .

- Free Energy Perturbation (FEP) : Quantify binding energy differences when modifying substituents (e.g., thiophene vs. furan analogs). Compare with experimental ΔΔG values from isothermal titration calorimetry (ITC) .

Q. What strategies are effective in analyzing contradictory results in reaction kinetics studies involving this compound?

Methodological Answer :

- Mechanistic Probes : Use kinetic isotope effects (KIEs) to distinguish between concerted vs. stepwise pathways. For example, deuterate the pyrrolidine nitrogen to assess proton transfer rates .

- In Situ Monitoring : Employ ReactIR or stopped-flow UV-Vis to capture transient intermediates (e.g., enamine formation). Compare time-resolved data with DFT-calculated transition states .

- Statistical Validation : Apply Grubbs’ test to identify outliers in rate constants. Replicate experiments under inert atmospheres (N2/glovebox) to rule out oxygen interference .

Q. How can researchers design experiments to elucidate the compound’s role in multi-step catalytic cycles?

Methodological Answer :

- Catalytic Turnover Tracking : Use -NMR (if fluorinated analogs are synthesized) to monitor catalyst regeneration. Correlate with GC-MS data for substrate conversion .

- Isotopic Labeling : Introduce -labeled pyrrolidine to trace carbon flow in cross-coupling reactions. Analyze via LC-HRMS to map bond-forming steps .

- Microkinetic Modeling : Integrate experimental rate data (e.g., Eyring plots) with computational microkinetic models to identify rate-limiting steps .

Data Management & Validation

Q. What frameworks are recommended for reconciling divergent spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer :

- Error Source Analysis : Check for solvent effects (e.g., DMSO vs. CDCl3 shifts) and conformational flexibility (MD simulations over 100 ns trajectories). Use DP4 probability analysis to assign stereochemistry .

- Cross-Platform Validation : Compare NMR data with multiple instruments (e.g., 500 MHz vs. 300 MHz) and software (MestReNova vs. TopSpin). Validate computational methods via benchmarking against crystallographic data (CCDC entries) .

Safety & Compliance

Q. What are the best practices for handling hazardous byproducts during synthesis?

Methodological Answer :

- Waste Segregation : Separate chlorinated byproducts (e.g., from HCl quenching) in labeled containers. Partner with certified waste management firms for disposal .

- In Situ Neutralization : Use CaCO3 to neutralize excess HCl during workup. Monitor pH with litmus paper or inline probes to ensure compliance with safety thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。